3-Amino-1-phenylpiperidin-2-one
Description
Properties
IUPAC Name |
3-amino-1-phenylpiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-10-7-4-8-13(11(10)14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZGJLDFMCEELX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233344-51-8 | |
| Record name | 3-amino-1-phenylpiperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-phenylpiperidin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the hydrogenation of 3-aminopyridine or the cyclization of α-amino acids . These methods often require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-phenylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
3-Amino-1-phenylpiperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-phenylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted base, accepting protons from donor molecules . This interaction can influence various biochemical pathways, leading to its observed biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Methyl-Substituted Phenyl Derivatives
- 3-Amino-1-(2-methylphenyl)piperidin-2-one (PubChem CID: Not provided) Structural variation: A methyl group is introduced at the ortho-position of the phenyl ring. This substitution may also enhance lipophilicity, affecting blood-brain barrier penetration .
- 3-Amino-1-(3-methylphenyl)piperidin-2-one (PubChem CID: 64236872) Structural variation: Methyl substitution at the meta-position. Impact: The meta-position minimizes steric effects compared to the ortho-isomer, preserving conformational flexibility. This modification could improve metabolic stability by shielding the amino group from oxidative enzymes .
Table 1: Comparison of Positional Isomers
| Compound | Substituent Position | Molecular Formula | Key Structural Feature |
|---|---|---|---|
| 3-Amino-1-phenylpiperidin-2-one | Parent compound | C₁₂H₁₆N₂O | Unsubstituted phenyl ring |
| 3-Amino-1-(2-methylphenyl)piperidin-2-one | ortho-methyl | C₁₃H₁₈N₂O | Increased steric hindrance |
| 3-Amino-1-(3-methylphenyl)piperidin-2-one | meta-methyl | C₁₃H₁₈N₂O | Balanced lipophilicity/stability |
Ring-Size Variants: Pyrrolidinone Analogs
- 4-Amino-1-phenylpyrrolidin-2-one (CAS: 60610-98-2) Structural variation: A five-membered pyrrolidinone ring replaces the piperidinone scaffold. However, the increased ring strain may enhance reactivity or hydrogen-bonding propensity .
Table 2: Ring-Size Comparison
| Compound | Ring Size | Molecular Formula | Key Pharmacodynamic Property |
|---|---|---|---|
| This compound | 6-membered | C₁₂H₁₆N₂O | High flexibility, moderate strain |
| 4-Amino-1-phenylpyrrolidin-2-one | 5-membered | C₁₀H₁₂N₂O | Increased strain, rigid scaffold |
Functional Group Modifications
- 2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride (CAS: 879006-67-4) Structural variation: A propan-1-one group is appended to the piperidine ring, with an additional phenyl substituent. The hydrochloride salt improves solubility but may alter pharmacokinetics due to ionic interactions .
Biological Activity
3-Amino-1-phenylpiperidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with an amino group at the 3-position and a phenyl group at the 1-position. Its molecular formula is with a molecular weight of approximately 190.24 g/mol. The structure allows for various interactions with biological targets, particularly in neurotransmitter systems.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those associated with the central nervous system. The compound may modulate pathways involving:
- Dopamine Receptors : Potential dopaminergic activity suggests implications for psychiatric disorders.
- Serotonin Receptors : Interaction with serotonin pathways could indicate antidepressant effects.
Research indicates that compounds with similar structural features have shown varying degrees of affinity for these receptors, which may also extend to opioid receptors, suggesting analgesic properties .
Biological Activity
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, indicating its utility in developing new antibiotics .
- Analgesic Effects : Due to its structural similarity to known analgesics, it may exhibit pain-relieving properties akin to those observed in piperidine derivatives .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- Antimicrobial Studies : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations .
- Analgesic Research : In animal models, compounds structurally related to this compound exhibited analgesic effects comparable to morphine, suggesting potential development as a new class of analgesics .
- Neuropharmacological Studies : Investigations into the compound's interaction with serotonin receptors indicated promising results for mood regulation and anxiety disorders .
Q & A
Q. How can researchers investigate the metabolic pathways of this compound in preclinical models?
- Methodological Answer :
- Administer -labeled compound to track metabolite formation via accelerator mass spectrometry (AMS).
- Use hepatocyte incubation studies to identify cytochrome P450 (CYP) isoforms involved in oxidation.
- Cross-validate findings with in silico tools (e.g., SwissADME) to predict metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
